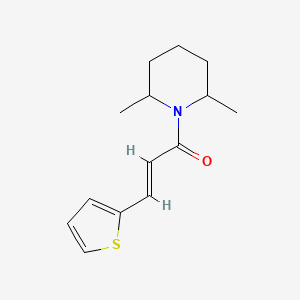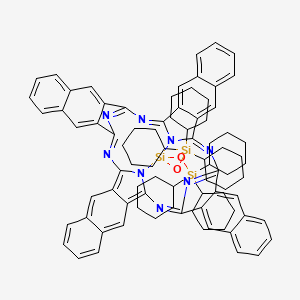
Bis(trihexylsiloxy)silicon 2,3-naph-thalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is an organometallic compound known for its luminescent properties. It is used primarily as an optical imaging agent for tumor tissue, making it a valuable tool in medical diagnostics . The compound has a complex structure with the empirical formula C84H102N8O2Si3 and a molecular weight of 1340.02 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) typically involves the reaction of silicon phthalocyanine dichloride with trihexylsilanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain high purity and yield. The compound is then purified using techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon 2,3-naphthalocyanine dihydroxide.
Substitution: It can undergo substitution reactions where the trihexylsilyloxide groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silicon 2,3-naphthalocyanine dihydroxide and various substituted derivatives of the original compound .
科学的研究の応用
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) has a wide range of applications in scientific research:
作用機序
The compound exerts its effects primarily through its luminescent properties. When exposed to light, it emits fluorescence, which can be detected and used for imaging purposes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells . The molecular targets include tumor tissues, and the pathways involved are primarily related to oxidative stress and apoptosis .
類似化合物との比較
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is unique due to its high luminescence and stability. Similar compounds include:
Silicon 2,3-naphthalocyanine dihydroxide: Less stable and less luminescent compared to the bis(trihexylsilyloxide) derivative.
Silicon phthalocyanine dihydroxide: Used in similar applications but with different luminescent properties.
Copper 2,3-naphthalocyanine: Another luminescent compound but with different metal center and properties.
These comparisons highlight the unique properties of silicon 2,3-naphthalocyanine bis(trihexylsilyloxide), making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C84H90N8O2Si3 |
|---|---|
分子量 |
1327.9 g/mol |
IUPAC名 |
tricyclohexyl-[(54-tricyclohexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaen-54-yl)oxy]silane |
InChI |
InChI=1S/C84H90N8O2Si3/c1-7-35-63(36-8-1)95(64-37-9-2-10-38-64,65-39-11-3-12-40-65)93-97(94-96(66-41-13-4-14-42-66,67-43-15-5-16-44-67)68-45-17-6-18-46-68)91-81-73-51-59-31-23-24-32-60(59)52-74(73)83(91)89-79-71-49-57-29-21-22-30-58(57)50-72(71)80(86-79)90-84-76-54-62-34-26-25-33-61(62)53-75(76)82(92(84)97)88-78-70-48-56-28-20-19-27-55(56)47-69(70)77(85-78)87-81/h19-34,47-54,63-68H,1-18,35-46H2 |
InChIキー |
WGSMOAGRTYODSH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)O[Si]4(N5C6=C7C=C8C=CC=CC8=CC7=C5N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C1N4C(=NC2=NC(=N6)C3=CC4=CC=CC=C4C=C32)C2=CC3=CC=CC=C3C=C21)O[Si](C1CCCCC1)(C1CCCCC1)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


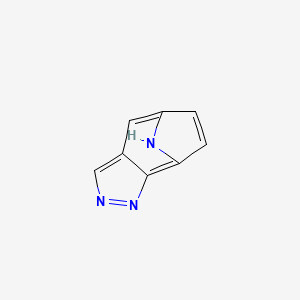
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
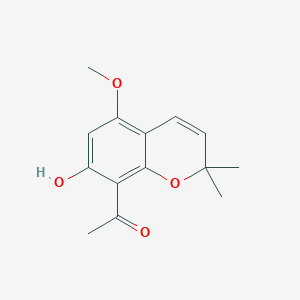
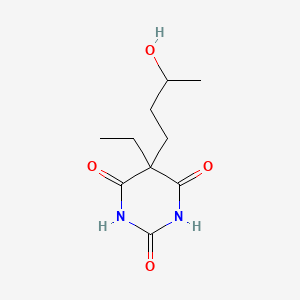
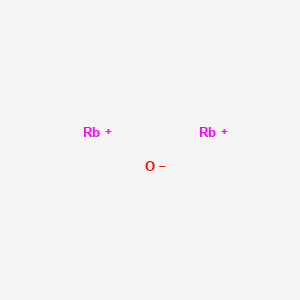
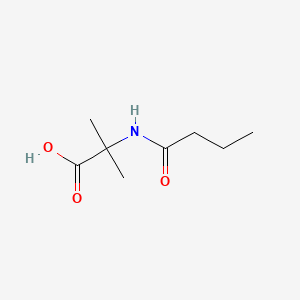
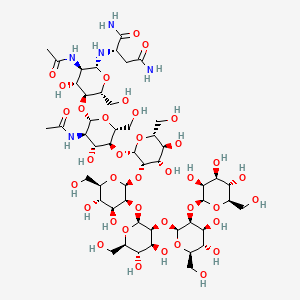
![4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)](/img/structure/B13834206.png)



![(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13834224.png)
